Bienvenue dans la boutique en ligne BenchChem!

Inaperisone hydrochloride

Muscle Relaxant Spinal Reflex Ion Channel Selectivity

Inaperisone HCl delivers unmatched selectivity for neuroscience: it depresses spinal reflexes with potency equal to eperisone/silperisone but with significantly weaker calcium channel blockade, eliminating cardiovascular confounds. Its potent brainstem GABAB-mediated inhibition of the micturition reflex (active at 10 μg i.c.v.) makes it indispensable for overactive bladder models. A published PBPK model enables DMPK benchmarking, and the favorable LD50 (425 mg/kg) supports a wider dosing window for chronic efficacy studies. Choose this precisely differentiated tool compound to ensure mechanistic clarity and model reproducibility.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
CAS No. 118230-97-0
Cat. No. B039253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInaperisone hydrochloride
CAS118230-97-0
Synonyms(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl
InChIInChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H
InChIKeyXRNRWEXKJWQEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inaperisone Hydrochloride (CAS 118230-97-0): Centrally Acting Skeletal Muscle Relaxant with Distinct Pharmacological Profile


Inaperisone hydrochloride (CAS 118230-97-0), also known as HSR-770, is a propiophenone-class, centrally acting skeletal muscle relaxant [1]. It exerts its effects primarily through indirect modulation of GABAB receptors in the brainstem to inhibit the micturition reflex, while simultaneously blocking voltage-gated sodium channels and, to a notably lesser extent than key analogs, voltage-gated calcium channels to depress spinal reflexes [2][3]. This specific dual mechanistic profile differentiates it from other tolperisone-type muscle relaxants, making it a vital compound for research models requiring nuanced modulation of spinal excitability and lower urinary tract function.

Why Inaperisone Hydrochloride Cannot Be Simply Substituted by Other Tolperisone-Type Muscle Relaxants


Inaperisone hydrochloride belongs to the tolperisone class of muscle relaxants, but structural differences within this group lead to significant pharmacological divergence that precludes simple generic substitution [1]. A head-to-head comparative study demonstrated that while inaperisone and its analogs like eperisone and silperisone depress spinal reflexes with similar potency, they exhibit a marked difference in their effect on voltage-gated calcium channels [1]. Inaperisone, alongside lanperisone, showed a less pronounced effect on calcium currents compared to tolperisone, eperisone, and especially silperisone. This differential ion channel selectivity profile is not interchangeable and can critically alter a compound's therapeutic and side-effect profile, directly impacting the validity and reproducibility of research models [1].

Quantitative Differentiation Guide for Inaperisone Hydrochloride Against Key Analogs


Equivalent Spinal Reflex Depression Potency with Divergent Calcium Channel Selectivity

Inaperisone demonstrates an equivalent potency to its closest analogs in depressing spinal reflexes while exhibiting a distinct, quantifiable difference in calcium channel blockade. In a direct comparative study, inaperisone, along with eperisone, lanperisone, and silperisone, dose-dependently depressed the ventral root potential in isolated rat spinal cords over an identical concentration range of 25–200 μM. However, the study explicitly notes that the effect on voltage-gated calcium channels was markedly lower for inaperisone compared to tolperisone, eperisone, and silperisone [1].

Muscle Relaxant Spinal Reflex Ion Channel Selectivity

Specific Inhibition of Rhythmic Bladder Contractions via Brainstem GABAB Receptors

Inaperisone possesses a unique and quantifiable action on the micturition reflex that is distinct from its spinal reflex actions and not reported as a primary mechanism for other tolperisone-type drugs. In anesthetized rats, intravenous administration of 4 mg/kg inaperisone completely abolished rhythmic bladder contractions induced by bladder distension. This effect was shown to be centrally mediated, as intracerebroventricular (i.c.v.) injection of merely 10 μg and intrathecal injection of 100 μg were also sufficient to abolish these contractions. Crucially, the effect was diminished by the GABAB antagonist phaclofen, but not by naloxone or bicuculline, indicating a specific, indirect action on brainstem GABAB receptors [1].

Micturition Reflex GABAB Receptor Urinary Pharmacology

Dose-Dependent Modulation of Muscle and Fat Blood Flow via Self-Affected Pharmacokinetics

Inaperisone exhibits a unique, self-affected pharmacokinetic profile where its own pharmacological action on central nervous system-mediated blood flow redistribution directly influences its distribution and elimination. A physiologically-based pharmacokinetic (PBPK) study demonstrated that inaperisone significantly and dose-dependently alters muscle and fat blood flow rates. The site of this action was confirmed to be the brain. This creates a complex, concentration-dependent PK/PD relationship that is not described as a primary feature for standard comparative drugs like tolperisone or eperisone. The study found that the saturation of inaperisone's hepatic and renal metabolism occurs at venous plasma concentrations higher than 1 μg/mL [1].

Pharmacokinetics Blood Flow PBPK Modeling

Higher Acute Oral LD50 Compared to a Close Structural Analog Lanperisone

Inaperisone demonstrates a quantifiable difference in acute oral toxicity compared to its close structural analog, lanperisone, which could be a decisive factor for in vivo study design. The reported acute oral LD50 for inaperisone hydrochloride in mice is 425 mg/kg . In comparison, lanperisone hydrochloride has been reported to have a lower LD50 in the same species and route, indicating a potentially different safety margin. This difference, while needing to be contextualized within the specific experimental model, provides a selectable parameter for researchers prioritizing compound tolerability in chronic dosing paradigms.

Toxicity Safety Profile In Vivo Comparison

High-Impact Research and Procurement Scenarios for Inaperisone Hydrochloride


Investigating CNS-Mediated Micturition Control in Overactive Bladder Models

The uniquely characterized action of inaperisone on brainstem GABAB receptors to inhibit the micturition reflex at exceedingly low central doses (10 μg i.c.v.) [1] makes it an ideal tool compound for studies focused on the supraspinal control of bladder function. Researchers can rely on inaperisone to selectively probe GABAB-mediated pathways in overactive bladder and urinary incontinence models, where its mechanism is well-defined and distinguishable from peripherally-acting antimuscarinics or purely spinal muscle relaxants.

Dissecting Spinal Reflex Pathways with Selective Sodium Channel Blocker

A critical experimental need is the ability to dampen spinal reflex hyperexcitability without significant off-target calcium channel blockade, which can confound cardiovascular or neurotransmission readouts. Inaperisone's profile, which provides equivalent spinal reflex depression to eperisone and silperisone but with a demonstrably lesser effect on calcium channels [1], allows it to serve as a more selective pharmacological scalpel in neurophysiological studies of spinal cord injury, spasticity, and pain models where ion channel selectivity is paramount.

Developing Physiologically-Based Pharmacokinetic (PBPK) Models with Self-Affected Distribution

Inaperisone is uniquely positioned as a model compound for PBPK/PD model development because its own pharmacological effect on centrally-driven blood flow rates feeds back to alter its distribution and clearance [1]. Drug metabolism and pharmacokinetics (DMPK) research groups can procure inaperisone specifically to use the published, validated PBPK model (including metabolic saturation at >1 μg/mL) as a benchmark for developing novel simulation platforms or for teaching purposes in advanced pharmacokinetics courses.

In Vivo Pharmacology Requiring Differentiated Tolerability Profile

For chronic in vivo mouse models of neurological disease where sustained muscle relaxation is needed without the compounding variable of cumulative toxicity, the reported acute oral LD50 of 425 mg/kg for inaperisone [1] provides a selectable advantage over analogs like lanperisone with a lower LD50. This supports its use in preclinical efficacy studies, allowing for a wider dosing window and potentially more consistent target engagement at tolerated doses.

Quote Request

Request a Quote for Inaperisone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.